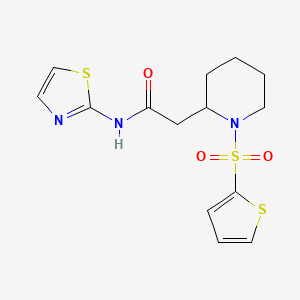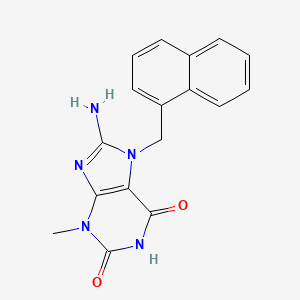![molecular formula C20H19ClN4O3S B2501929 (2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897476-33-4](/img/structure/B2501929.png)
(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the nitro-substituted phenyl group, are common in medicinal chemistry and are often explored for their biological activities, including anticancer and antituberculosis properties .
Synthesis Analysis
The synthesis of related compounds, particularly those with a piperazine moiety, typically involves reductive amination methods. For instance, a series of 1-(4-Chlorophenyl) cyclopropylmethanone derivatives were synthesized using sodium triacetoxyborohydride to yield piperazine derivatives . This suggests that the synthesis of the compound might also involve similar reductive amination techniques, possibly with different starting materials to introduce the specific substituents on the phenyl and piperazine rings.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been characterized, indicating that these compounds can be crystallized and structurally determined, likely through X-ray crystallography . This implies that the molecular structure of "(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" could also be elucidated using similar techniques to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperazine and nitrophenyl groups have not been explicitly detailed in the provided papers. However, it is known that piperazine rings can participate in various chemical reactions, including alkylation, acylation, and reductive amination, which are relevant for the synthesis of such compounds . The nitro group on the phenyl ring could also undergo reduction to an amine, which might be useful in further synthetic modifications or in modulating the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of structurally similar compounds, it can be inferred that the presence of the nitro group and the piperazine ring would influence the compound's solubility, stability, and reactivity. The lipophilicity of the compound would be affected by the ethylbenzothiazole moiety, which could impact its ability to cross cell membranes and its overall pharmacokinetic profile .
Applications De Recherche Scientifique
Antimicrobial Activity
The compound and its derivatives have been explored for their antimicrobial properties. Studies have shown that certain benzothiazole amino derivatives exhibit variable and modest activity against bacterial and fungal strains. For example, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated modest antimicrobial activities in vitro (Patel, Agravat, & Shaikh, 2011). Similarly, some new 1,2,4-triazole derivatives have been synthesized and showed good to moderate activities against tested microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Antituberculosis Activity
Research has also delved into the synthesis of compounds related to (2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone for potential antituberculosis applications. For instance, the structural characterization of a side product in benzothiazinone synthesis, which belongs to a class of new anti-tuberculosis drug candidates, has been reported, underscoring the relevance of such compounds in the fight against tuberculosis (Eckhardt et al., 2020).
Corrosion Inhibition
The compound's analogs have been investigated for their potential as corrosion inhibitors. Research into the inhibition efficiency of organic inhibitors on the corrosion of mild steel in acidic media has shown significant results, with some synthesized compounds achieving up to 80% efficiency, indicating their value in protecting metals from corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Cancer Research
There is ongoing research into the application of similar compounds in cancer treatment. For example, the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease also has implications for understanding cancer biology, given the role of protein kinases in cancer progression (Wang, Gao, Xu, & Zheng, 2017).
Drug Development
Compounds within this chemical class are also being explored for their potential in drug development, particularly as antagonists for various receptors. For instance, the discovery of potent antagonists of NPBWR1 (GPR7) showcases the therapeutic potential of these compounds in treating conditions related to this receptor, such as pain and inflammatory diseases (Romero et al., 2012).
Mécanisme D'action
Target of Action
Thiazole and indole derivatives have been found in many potent biologically active compounds . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of thiazole and indole derivatives can vary greatly depending on the specific compound and its targets. They may activate or inhibit biochemical pathways, enzymes, or receptors in biological systems .
Biochemical Pathways
Thiazole and indole derivatives can affect a variety of biochemical pathways. For example, they have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The ADME properties of thiazole and indole derivatives can also vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole and indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole and indole derivatives .
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-2-13-4-3-5-17-18(13)22-20(29-17)24-10-8-23(9-11-24)19(26)15-12-14(25(27)28)6-7-16(15)21/h3-7,12H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARCALJEOQXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)

![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)
![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)